molecular formula C4H5BrN2O B14055092 (3-Bromo-isoxazol-5-yl)-methylamine

(3-Bromo-isoxazol-5-yl)-methylamine

Katalognummer: B14055092
Molekulargewicht: 177.00 g/mol
InChI-Schlüssel: ZNOOWHCYUCTLGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-isoxazol-5-yl)-methylamine is a chemical compound characterized by the presence of a bromine atom, an isoxazole ring, and a methylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-isoxazol-5-yl)-methylamine typically involves the bromination of isoxazole derivatives. One common method includes the reaction of isoxazole with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the selective bromination at the desired position on the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-isoxazol-5-yl)-methylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

(3-Bromo-isoxazol-5-yl)-methylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Bromo-isoxazol-5-yl)-methylamine involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to modulate specific enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Bromo-isoxazol-5-yl)-ethanol
  • (3-Bromo-isoxazol-5-yl)-methanol
  • (3-Bromo-isoxazol-5-yl)-ethylamine

Uniqueness

Compared to similar compounds, (3-Bromo-isoxazol-5-yl)-methylamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylamine group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C4H5BrN2O

Molekulargewicht

177.00 g/mol

IUPAC-Name

3-bromo-N-methyl-1,2-oxazol-5-amine

InChI

InChI=1S/C4H5BrN2O/c1-6-4-2-3(5)7-8-4/h2,6H,1H3

InChI-Schlüssel

ZNOOWHCYUCTLGC-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC(=NO1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.